molecular formula C6H10O3 B14669053 4-tert-Butyl-1,2-dioxetan-3-one CAS No. 36156-93-1

4-tert-Butyl-1,2-dioxetan-3-one

Cat. No.: B14669053
CAS No.: 36156-93-1
M. Wt: 130.14 g/mol
InChI Key: VRHUHGRKSYVHCJ-UHFFFAOYSA-N
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Description

4-tert-Butyl-1,2-dioxetan-3-one is a cyclic organic peroxide belonging to the dioxetanone class, characterized by a four-membered ring containing two oxygen atoms and a ketone group. The tert-butyl substituent at the 4-position introduces steric bulk and electron-donating effects, which can influence the compound’s stability, reactivity, and thermal decomposition properties. Dioxetanones are of significant interest in chemiluminescence research, as their decomposition often generates electronically excited states that emit light.

Properties

CAS No.

36156-93-1

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

IUPAC Name

4-tert-butyldioxetan-3-one

InChI

InChI=1S/C6H10O3/c1-6(2,3)4-5(7)9-8-4/h4H,1-3H3

InChI Key

VRHUHGRKSYVHCJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1C(=O)OO1

Origin of Product

United States

Preparation Methods

The synthesis of 4-tert-Butyl-1,2-dioxetan-3-one typically involves the reaction of tert-butyl hydroperoxide with a suitable carbonyl compound under controlled conditions. One common method includes the use of triphosgene and anhydrous toluene as solvents, with the reaction being carried out under an inert atmosphere to prevent unwanted side reactions . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

4-tert-Butyl-1,2-dioxetan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the cleavage of the peroxide bond, resulting in the formation of alcohols or other reduced species.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various acids and bases. The major products formed depend on the specific reaction pathway chosen.

Scientific Research Applications

4-tert-Butyl-1,2-dioxetan-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4-tert-Butyl-1,2-dioxetan-3-one exerts its effects is primarily through its chemiluminescent properties. When the peroxide bond in the dioxetane ring is cleaved, it releases energy in the form of light. This process involves the formation of an excited state intermediate, which then relaxes to the ground state, emitting photons in the process. The molecular targets and pathways involved in this mechanism are still under investigation, but it is known that the compound interacts with various biological molecules, leading to its diverse applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence highlights structurally related compounds with tert-butyl substituents or analogous functional groups. Below is a comparative analysis based on available

4-tert-Butyl-1,2-benzoquinone ()

  • Structure: A benzoquinone derivative with a tert-butyl group at the 4-position.
  • Key Data :
    • 1H-NMR (CDCl3) : δ 1.24 (s, 9H, tert-butyl), 6.29–7.19 (aromatic protons) .
    • 13C-NMR (DMSO-d6) : δ 27.4 (tert-butyl CH3), 35.3 (tert-butyl C), 123.2–180.0 (aromatic and carbonyl carbons) .
  • Comparison: The tert-butyl group in 4-tert-Butyl-1,2-benzoquinone stabilizes the quinone structure via steric hindrance and inductive effects, reducing electrophilic substitution reactivity compared to unsubstituted quinones.

2-[(4R)-4-tert-Butyl-4,5-dihydro-2-oxazolyl]-5-(trifluoromethyl)pyridine ()

  • Structure : A pyridine-oxazole hybrid with a chiral tert-butyl group.
  • Key Data :
    • CAS RN : 1428537-19-2; Molecular Formula : C13H15F3N2O; Price : JPY 31,600/100 mg .
  • The oxazole ring introduces rigidity, contrasting with the strained dioxetanone ring, which is prone to thermal decomposition.

4-tert-Butylpyrocatechol ()

  • Structure : A catechol derivative with a tert-butyl substituent.
  • Comparison: The tert-butyl group increases solubility in non-polar solvents compared to unsubstituted catechols.

Data Tables

Table 1: Comparative NMR Data for 4-tert-Butyl Derivatives

Compound 1H-NMR (δ, ppm) 13C-NMR (δ, ppm) Source
4-tert-Butyl-1,2-benzoquinone 1.24 (s, 9H), 6.29–7.19 (m) 27.4, 35.3, 123.2–180.0

Table 2: Commercial Availability of tert-Butyl Derivatives

Compound CAS RN Price (JPY/100 mg) Application Source
2-[(4R)-4-tert-Butyl-4,5-dihydro-2-oxazolyl]-pyridine 1428537-19-2 31,600 Pharmaceutical intermediates

Research Findings and Limitations

  • Stability: Tert-butyl groups generally enhance thermal stability in aromatic systems (e.g., benzoquinones) but may destabilize strained systems like dioxetanones due to increased ring strain .
  • Reactivity: Electron-donating tert-butyl groups reduce electrophilic reactivity in quinones but may accelerate peroxide decomposition in dioxetanones via steric effects.
  • Gaps in Evidence: No direct data on 4-tert-Butyl-1,2-dioxetan-3-one’s synthesis, spectral properties, or chemiluminescent efficiency is available. Further experimental studies are needed.

Q & A

Q. How can researchers verify the synthesis of 4-<i>tert</i>-butyl-1,2-dioxetan-3-one experimentally?

Methodological Answer: Synthetic verification requires a combination of spectroscopic techniques. For example, the deoxofluorination of 4-<i>tert</i>-butylcyclohexanone with [SF3][SbF6] and CsF in SO2 or CH2Cl2 can yield fluorinated derivatives. Monitor reaction progress using <sup>19</sup>F and <sup>1</sup>H NMR spectroscopy. Key signals include doublets at -87.1 ppm and -98.9 ppm (<sup>19</sup>F NMR) with a coupling constant of 237 Hz, and axial proton shifts at 0.86 ppm (<sup>1</sup>H NMR) .

Q. What analytical methods are suitable for characterizing the thermochemical properties of 1,2-dioxetan-3-one derivatives?

Methodological Answer: Use isodesmic reaction schemes to calculate formation enthalpies (ΔfH). For 1,2-dioxetan-3-one derivatives, averaged reaction enthalpies range from -13.98 ± 1.53 kJ mol<sup>-1</sup> to +27.16 ± 2.74 kJ mol<sup>-1</sup>. Pair these with G3B3-level computational methods to estimate gas-phase thermochemical stability .

Advanced Research Questions

Q. How do singlet and triplet chemiexcitation pathways differ in 4-<i>tert</i>-butyl-1,2-dioxetan-3-one?

Methodological Answer: Perform multiconfigurational CASPT2/CASSCF calculations to model excited-state dynamics. Studies show that the singlet pathway dominates due to lower activation energy (ΔEsinglet ≈ 25 kcal mol<sup>-1</sup> vs. ΔEtriplet ≈ 35 kcal mol<sup>-1</sup>). Analyze spin-orbit coupling constants to quantify intersystem crossing probabilities .

Q. How can crystallographic data resolve contradictions in reported bond lengths of the dioxetanone ring?

Methodological Answer: Refine X-ray diffraction data using SHELXL, which is optimized for small-molecule crystallography. For example, SHELXL can model anisotropic displacement parameters to distinguish between true bond-length variations and thermal motion artifacts. Validate results against high-resolution (<1.0 Å) datasets to minimize systematic errors .

Q. What computational strategies reconcile discrepancies in theoretical vs. experimental thermochemical data for 1,2-dioxetan-3-one?

Methodological Answer: Apply composite methods like G3B3 to improve accuracy. For instance, G3B3 predicts ΔfH(0 K) = -175.4 kJ mol<sup>-1</sup> for 4-oxo-1,2-dioxetan-3-yl, which aligns with experimental isodesmic values. Cross-validate with CCSD(T)/CBS benchmarks to address basis-set limitations .

Contradiction Analysis

Scenario: Conflicting reports on the decomposition half-life of 4-<i>tert</i>-butyl-1,2-dioxetan-3-one under ambient conditions.
Resolution:

  • Experimental Design: Conduct kinetic studies using UV-vis spectroscopy to track absorbance decay at λmax ≈ 300 nm.
  • Variables: Control temperature (±0.1°C), solvent polarity, and oxygen content.
  • Data Reconciliation: Apply Eyring-Polanyi analysis to isolate thermal vs. photolytic degradation pathways. Cross-reference with computational activation energies .

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